N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride

Species-specific metabolism Preclinical pharmacokinetics Urinary metabolite profiling

Select this specific glucuronide reference standard—not the O-desmethyl analogue—when validating murine ADME assays or conducting interspecies pharmacokinetic scaling. N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is the dominant urinary metabolite in the mouse, formed via CYP3A4-mediated N-demethylation followed by UGT-glucosidation. Substituting the human-predominant O-desmethylvenlafaxine glucuronide leads to incomplete mass balance, invalid CYP2D6/2C19 phenotyping, and unreliable LC-MS/MS quantitation in preclinical rodent models. Procure this racemic analytical calibrator to close the critical gap in species-specific venlafaxine metabolite panels, ensure accurate pharmacokinetic modelling, and enable orthogonal CYP activity profiling from a single venlafaxine-treated sample.

Molecular Formula C21H31NO8
Molecular Weight 425.5 g/mol
CAS No. 1021933-99-2
Cat. No. B1140185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride
CAS1021933-99-2
Synonyms4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid Hydrochloride; 
Molecular FormulaC21H31NO8
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O
InChIInChI=1S/C21H31NO8/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27)/t14?,15-,16-,17+,18-,20+/m0/s1
InChIKeyUDNAJOOLWIWCAW-SQBZNDFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride (CAS 1021933-99-2): A Species-Specific Phase II Metabolite Reference Standard for Preclinical and Analytical Research


N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride (CAS 1021933-99-2) is a racemic glucuronide conjugate of the secondary metabolite N,O-didesmethylvenlafaxine (DDV), derived from the antidepressant venlafaxine through sequential CYP-mediated N-demethylation and O-demethylation followed by UGT-mediated glucuronidation [1]. It belongs to the O-glucuronide class of phase II conjugates with molecular formula C21H32ClNO8 (HCl salt, MW 461.93 g/mol) and is supplied as an off-white hygroscopic solid with typical purity ≥95% . While DDV itself is a minor circulating metabolite in humans, its glucuronide conjugate is the single major urinary metabolite in mice, distinguishing it from the O-desmethylvenlafaxine glucuronide that predominates in humans and dogs [1].

Why Generic Substitution Among Venlafaxine Glucuronide Metabolite Standards Fails for N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride


Venlafaxine glucuronide metabolite reference standards cannot be freely interchanged because their metabolic origins, CYP enzyme dependencies, and species-specific abundance differ fundamentally. The target compound is the N,O-didesmethyl glucuronide, formed predominantly via CYP3A4-mediated N-demethylation followed by glucuronidation, and it is the major urinary metabolite in mouse but a minor species in human [1]. Its closest analog, O-desmethylvenlafaxine glucuronide (CAS 1021933-98-1), arises from CYP2D6-mediated O-demethylation and constitutes the dominant human and canine glucuronide (~19% of dose) [2]. Simply substituting one glucuronide for the other would invalidate species-specific pharmacokinetic modeling, confound CYP phenotyping studies (as DDV ratios reflect CYP2C19 activity while ODV ratios reflect CYP2D6 activity), and compromise forensic or clinical TDM methods where these metabolites serve as orthogonal markers of distinct enzymatic pathways [3].

Quantitative Differentiation Evidence for N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride: Head-to-Head and Cross-Study Comparative Data


Species-Specific Major Metabolite Status: Mouse vs. Human/Dog/Rat/Monkey Urinary Metabolite Profiles

In a cross-species 14C-venlafaxine disposition study, N,O-didesmethylvenlafaxine glucuronide was identified as the major urinary metabolite in mouse, whereas O-desmethylvenlafaxine glucuronide was the major urinary metabolite in dog and man, cis-1,4-dihydroxy-venlafaxine in rat, and N,N,O-tridesmethyl-venlafaxine in monkey [1]. This species-selective dominance means that for murine pharmacokinetic or toxicokinetic studies, the target compound is the definitive analytical reference standard; using the human-relevant O-desmethyl analog would fail to capture the primary murine elimination pathway.

Species-specific metabolism Preclinical pharmacokinetics Urinary metabolite profiling

Quantitative Urinary Excretion in Humans: N,O-Didesmethylvenlafaxine Glucuronide vs. O-Desmethylvenlafaxine Glucuronide

According to the FDA desvenlafaxine prescribing information, approximately 19% of an orally administered desvenlafaxine dose is excreted in urine as the O-desmethylvenlafaxine glucuronide conjugate, whereas less than 5% appears as N,O-didesmethylvenlafaxine (the aglycone of the target glucuronide) [1]. Combined with the absolute bioavailability study by Nichols et al., which demonstrated that urinary excretion of total desvenlafaxine plus N,O-didesmethylvenlafaxine accounted for 69% of the oral dose, with the majority excreted unchanged or as the glucuronide conjugate (66%) [2], the data establish that the O-desmethyl glucuronide is the quantitatively dominant phase II conjugate in humans, while the N,O-didesmethyl pathway is minor.

Human pharmacokinetics Mass balance Renal excretion

Inter-Individual Variability of Dose-Corrected Serum Concentrations: DDV Shows the Lowest CV Among All Venlafaxine Metabolites

In a large clinical TDM study of 187 venlafaxine-treated patients, the mean coefficient of variation (CV) for dose-corrected serum concentrations (C/D) was 59% for N,O-didesmethylvenlafaxine (DDV), compared to 166% for venlafaxine (VEN), 60% for O-desmethylvenlafaxine (ODV), and 151% for N-desmethylvenlafaxine (NDV) [1]. The substantially lower variability of DDV relative to VEN and NDV indicates that DDV concentrations are more stable across diverse patient populations, potentially reflecting the combined influence of multiple CYP pathways converging on this terminal metabolite.

Therapeutic drug monitoring Inter-individual variability Pharmacokinetic reproducibility

CYP2C19 Genotype-Dependent Metabolic Ratios: DDV as a Differential Probe for CYP2C19 vs. CYP2D6 Activity

In a forensic pharmacogenomics study of 94 postmortem cases, CYP2D6 genotype significantly influenced ODV/VEN (P=0.003), DDV/NDV (P=0.010), and DDV/ODV (P=0.034) ratios, while CYP2C19 genotype significantly influenced DDV/ODV (P=0.013) and DDV/VEN (P=0.021) ratios [1]. Thus, ODV/VEN ratios serve as a probe for CYP2D6 activity, whereas DDV/ODV and DDV/VEN ratios serve as probes for CYP2C19 activity. This orthogonal CYP dependency means the target compound (as DDV glucuronide or its aglycone) provides information about CYP2C19 function that the O-desmethylvenlafaxine glucuronide cannot.

Pharmacogenomics CYP phenotyping Forensic toxicology

LC-MS Analytical Sensitivity: DDV Exhibits the Lowest Limit of Detection Among Venlafaxine Metabolites

In a validated HPLC-MS/ESI method for simultaneous determination of venlafaxine and its three metabolites in human plasma, the limits of detection (LOD) were 0.4 ng/mL for VEN, 0.2 ng/mL for ODV, 0.3 ng/mL for NDV, and 0.2 ng/mL for DDV [1]. DDV and ODV share the lowest LOD (0.2 ng/mL), while VEN requires twice the analyte concentration for detection. This higher relative sensitivity for DDV facilitates quantification even at the low circulating concentrations characteristic of this minor metabolite in human plasma.

Bioanalytical method validation LC-MS/MS Limit of detection

High-Value Application Scenarios for N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride Based on Quantitative Differentiation Evidence


Mouse Preclinical Pharmacokinetic and Toxicokinetic Studies Requiring Species-Authentic Metabolite Standards

In murine models of venlafaxine/desvenlafaxine pharmacokinetics, N,O-didesmethylvenlafaxine glucuronide is the major urinary metabolite, distinguishing it from all other preclinical species [1]. Any LC-MS/MS method developed for quantifying venlafaxine metabolites in mouse plasma or urine must include this compound as an authentic reference standard to accurately capture the primary elimination pathway. Using the human-relevant O-desmethylvenlafaxine glucuronide as a substitute would miss the dominant murine metabolite, leading to incomplete mass balance and flawed pharmacokinetic parameter estimation. This compound is essential for mouse-specific bioanalytical method validation, incurred sample reanalysis, and cross-species metabolic profiling studies.

CYP2C19 Pharmacogenomic Phenotyping Using DDV Metabolic Ratios in Clinical and Forensic Samples

Because DDV/ODV and DDV/VEN ratios are significantly influenced by CYP2C19 genotype (P=0.013 and P=0.021, respectively) while ODV/VEN is CYP2D6-dependent [1], this compound serves as a differential probe for CYP2C19 activity. Forensic toxicology laboratories and clinical pharmacogenomic studies requiring orthogonal CYP phenotyping should procure this compound alongside O-desmethylvenlafaxine glucuronide to enable simultaneous assessment of CYP2D6 and CYP2C19 function from a single venlafaxine-treated sample. This dual-phenotyping capability is not achievable with either glucuronide standard alone.

Therapeutic Drug Monitoring Panel Development Leveraging DDV's Low Inter-Individual Variability

The dose-corrected serum concentration of DDV exhibits the lowest coefficient of variation (59%) among all venlafaxine metabolites, substantially lower than VEN (166%) and NDV (151%) [1]. This stability makes DDV an attractive normalization marker in TDM assays, where it can serve as a reference analyte to correct for pre-analytical variability or to calculate metabolite ratios with greater precision. Clinical laboratories developing venlafaxine TDM panels should include this compound as a calibrator to exploit its favorable variability profile.

Cross-Species Comparative Metabolism Studies Requiring Full Glucuronide Metabolite Coverage

The species-specific metabolic profile of venlafaxine—where mouse uses N,O-didesmethylvenlafaxine glucuronide, dog and human use O-desmethylvenlafaxine glucuronide, rat uses cis-1,4-dihydroxy-venlafaxine, and monkey uses N,N,O-tridesmethyl-venlafaxine [1]—necessitates the availability of all species-relevant glucuronide reference standards for any comprehensive cross-species investigation. This compound fills the critical mouse-specific gap in the metabolite standard portfolio and is indispensable for research organizations conducting multi-species ADME studies or seeking to bridge preclinical findings to human pharmacokinetic predictions.

Quote Request

Request a Quote for N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.